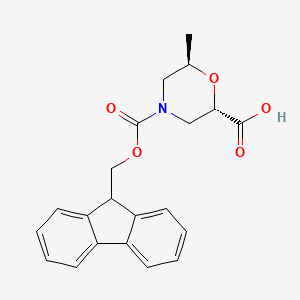

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid

Description

The compound (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid is a morpholine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position and a methyl substituent at the 6-position of the morpholine ring. Its stereochemistry (2S,6R) is critical for its conformational stability and interactions in synthetic applications, particularly in peptide synthesis and as an intermediate in pharmaceutical research . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it a versatile building block in solid-phase synthesis .

Properties

IUPAC Name |

(2S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOAIGNUCTBAM-YJYMSZOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138004-37-0 | |

| Record name | rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the morpholine ring: This can be achieved through cyclization reactions involving appropriate amine and diol precursors.

Introduction of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid is in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This compound facilitates the selective protection of amine groups, allowing for the sequential addition of amino acids to form peptides with high purity and yield.

Drug Development

This compound has potential applications in drug development, particularly in creating novel therapeutic agents. Its ability to form stable complexes with various biological targets makes it a candidate for designing inhibitors or modulators in pharmacological studies. The morpholine ring contributes to the compound's bioactivity and solubility, enhancing its pharmacokinetic properties.

Molecular Probes

In biochemical research, this compound can be utilized as a molecular probe to study protein interactions and enzyme activities. By attaching this compound to different biomolecules, researchers can investigate binding affinities and reaction mechanisms.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to modify its structure further, leading to the development of derivatives with enhanced properties or novel functionalities.

Mechanism of Action

The mechanism of action of (2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protective group, allowing the compound to selectively interact with enzymes or receptors. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of Fmoc-protected morpholine and heterocyclic carboxylic acids. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison

Key Observations :

The 6,6-dimethyl analog (CAS 2287280-41-3) exhibits greater steric bulk, which may reduce solubility in polar solvents but improve stability against enzymatic degradation .

Ring System Variations :

- Replacement of the morpholine ring with oxazepane (a 7-membered ring) in CAS 1936071-00-9 alters the compound’s hydrogen-bonding capacity and flexibility, impacting its utility in enzyme inhibition studies .

Functional Group Modifications: The heptenoic acid derivative (CAS 288617-73-2) lacks the morpholine ring but retains the Fmoc group, emphasizing its role in lipidated peptide synthesis .

Physicochemical Properties

- Stability: The target compound is stable under standard storage conditions (dry, 2–8°C) but degrades upon exposure to strong acids, bases, or oxidizers, releasing toxic fumes (e.g., NOₓ) .

- Solubility : Compared to the 6,6-dimethyl analog, the target compound likely exhibits better solubility in polar aprotic solvents (e.g., DMF, DMSO) due to reduced steric hindrance .

- Reactivity : The Fmoc group’s lability under basic conditions (e.g., piperidine) is consistent across analogs, enabling uniform deprotection protocols .

Biological Activity

(2S,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid, commonly referred to as Fmoc-morpholine derivative, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as a protecting group for amino acids. Its molecular formula is with a molecular weight of 401.48 g/mol. The structural formula can be represented as follows:

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in epigenetic regulation such as histone deacetylases (HDACs). The Fmoc group not only serves as a protecting group but also enhances the solubility and stability of the compound in biological systems.

Inhibition of Histone Deacetylases

Recent studies have shown that derivatives of Fmoc-morpholine exhibit selective inhibition against certain HDAC isoforms. For instance, azumamide analogs containing similar structures have been reported to inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM, indicating potent biological activity . The selectivity towards specific HDAC isoforms suggests potential therapeutic applications in cancer treatment and other diseases related to epigenetic modifications.

Case Studies

Several studies have explored the biological implications of Fmoc-morpholine derivatives:

-

Histone Deacetylase Inhibition :

- Study : Profiling of azumamide analogs revealed that modifications in stereochemistry significantly affect their inhibitory potency against HDAC enzymes .

- Findings : Compounds with specific structural features demonstrated enhanced selectivity and potency, suggesting that the design of new inhibitors can be guided by these findings.

- Peptide Synthesis Applications :

Data Tables

| Compound | IC50 (nM) | Target | Selectivity |

|---|---|---|---|

| Azumamide A | 14 | HDAC1 | High |

| Azumamide B | 67 | HDAC2 | Moderate |

| Fmoc-Morpholine Derivative | 30 | HDAC3 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.